

Eriocalyxin B: A Comprehensive Technical Review of Its Biological Activity and Therapeutic Potential

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Compound of Interest		
Compound Name:	Calyxin B	
Cat. No.:	B15624056	Get Quote

A Note on Nomenclature: The scientific literature predominantly focuses on Eriocalyxin B, a natural diterpenoid isolated from Isodon eriocalyx. It is presumed that the query for "Calyxin B" refers to this extensively studied compound. This document will henceforth refer to the compound as Eriocalyxin B (EriB).

Introduction

Eriocalyxin B (EriB) is an active diterpenoid compound extracted from the medicinal herb Isodon eriocalyx.[1] It has garnered significant attention within the scientific community for its potent anti-cancer and anti-inflammatory properties.[2] Extensive research has demonstrated that EriB exerts its biological effects by modulating a multitude of cellular signaling pathways, leading to the induction of apoptosis, inhibition of cell proliferation, and suppression of angiogenesis in various cancer models.[3][4] This technical guide provides a comprehensive overview of the existing literature on Eriocalyxin B, with a focus on its mechanism of action, quantitative biological data, and detailed experimental protocols.

Biological Activities and Quantitative Data

Erio**calyxin B** has demonstrated significant cytotoxic and anti-proliferative effects across a range of cancer cell lines. The following tables summarize the quantitative data reported in the literature.



Cell Line	Cancer Type	Assay Type	IC50 Value / Concentrati on	Treatment Duration	Reference
Kasumi-1	Acute Myeloid Leukemia	-	Most sensitive to EriB	-	[5]
SMMC-7721	Hepatocellula r Carcinoma	MTT Assay	>35 µM (for EBF7, a derivative)	48 h	[6]
MG63	Osteosarcom a	CCK-8 Assay	100 μΜ	-	[7]
U2OS	Osteosarcom a	CCK-8 Assay	100 μΜ	-	[7]
PC-3	Prostate Cancer (androgen- independent)	MTT Assay	0.25–8 μM	24 h or 48 h	[8]
22RV1	Prostate Cancer (androgen- dependent)	MTT Assay	0.25–8 μM	24 h or 48 h	[8]
PANC-1, SW1990, CAPAN-1, CAPAN-2	Pancreatic Adenocarcino ma	Cytotoxicity Assay	Potent cytotoxicity	-	[9][10]
Human Umbilical Vein Endothelial Cells (HUVECs)	-	MTT Assay	50 - 100 nM	48 h	[11]



	MDA-MB-231	Triple- Negative Breast Cancer	MTT Assay	0, 1.5 and 3μΜ	12 h	[12]
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Cell Line	Effect Observed	Concentration	Treatment Duration	Reference
PC-3	42.1% apoptosis (early and late)	0.5 μΜ	48 h	[8]
22RV1	31% apoptosis	2 μΜ	48 h	[8]
HUVECs	~40% and ~60% inhibition of tube formation	50 nM and 100 nM	11 h	[11]
MDA-MB-231	Inhibition of cell growth	0.37 - 100 μΜ	24 h	[12]

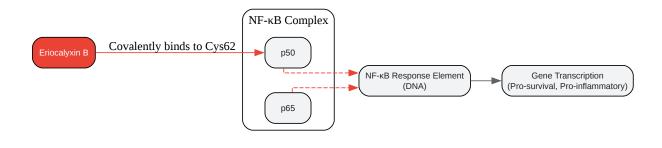
Mechanism of Action: Key Signaling Pathways

Erio**calyxin B**'s anti-cancer effects are mediated through its interaction with several key intracellular signaling pathways.

NF-kB Signaling Pathway

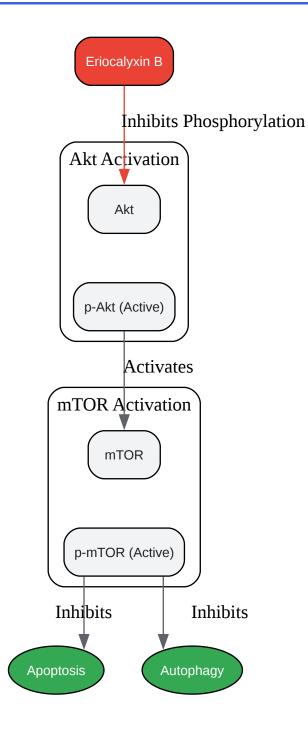
EriB is a potent inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] It has been shown to interfere with the binding of both p65 and p50 subunits of NF-κB to their DNA response elements in a noncompetitive manner.[1][13] This inhibition occurs without affecting the nuclear translocation of NF-κB.[1][13] The direct target of EriB within this pathway has been identified as the p50 subunit, where it covalently binds to Cysteine 62.[14] This interaction blocks the transcriptional activity of NF-κB, leading to the downregulation of downstream target genes that are crucial for cell survival and inflammation.[1]



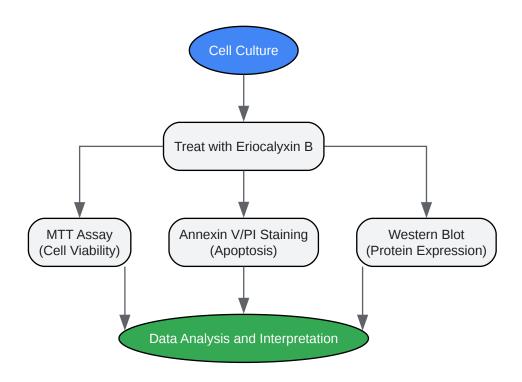












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